molecular formula C13H23NO3 B2410189 Tert-butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate CAS No. 1270919-70-4

Tert-butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate

Cat. No.: B2410189
CAS No.: 1270919-70-4
M. Wt: 241.331
InChI Key: HJIVKQJLFSRCJY-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and an oxirane (epoxide) moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Epoxidation: The oxirane moiety is introduced through epoxidation reactions, often using peracids such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The piperidine ring provides conformational flexibility, allowing the compound to interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate is unique due to the presence of the oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules, distinguishing it from other similar piperidine derivatives.

Properties

IUPAC Name

tert-butyl 4-(2-methyloxiran-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-5-10(6-8-14)13(4)9-16-13/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIVKQJLFSRCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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